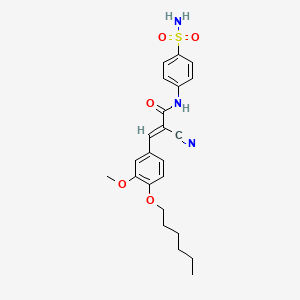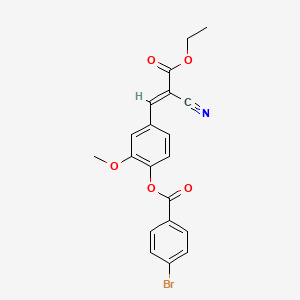
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate: is a complex organic compound with a molecular formula of C20H16BrNO5 and a molecular weight of 430.258
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the core phenyl ring. The cyano and methoxy groups are introduced through specific reactions, followed by the addition of the ethoxy and bromobenzoate groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The bromobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of an amine derivative.
Substitution: : Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: : Studied for its biological activity and potential use in drug discovery.
Medicine: : Investigated for its therapeutic properties and potential use in pharmaceuticals.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and bromobenzoate groups play a crucial role in its biological activity, influencing various biochemical processes.
Comparación Con Compuestos Similares
This compound is unique due to its specific chemical structure and functional groups. Similar compounds include:
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-chlorobenzoate
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-fluorobenzoate
4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-iodobenzoate
Propiedades
IUPAC Name |
[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-3-26-19(23)15(12-22)10-13-4-9-17(18(11-13)25-2)27-20(24)14-5-7-16(21)8-6-14/h4-11H,3H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHKGOULJGBLKL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B7738520.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B7738527.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B7738530.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]propanamide](/img/structure/B7738537.png)
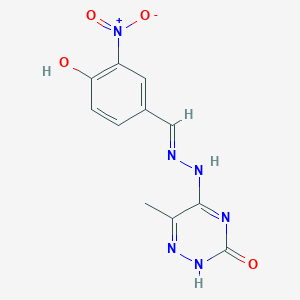
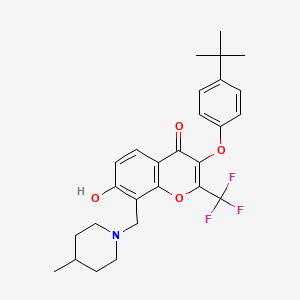
![3-(4-tert-butylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7738560.png)
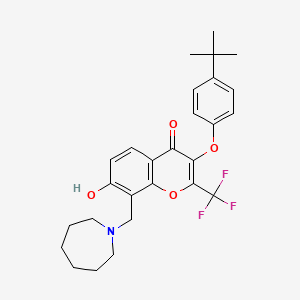
![3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7738569.png)
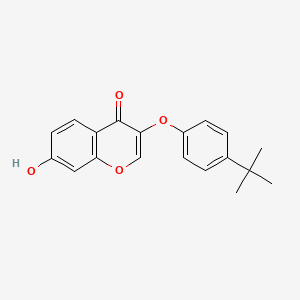
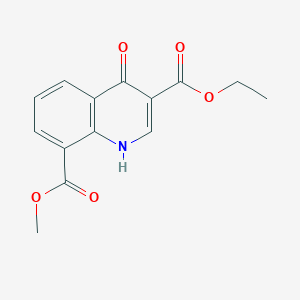
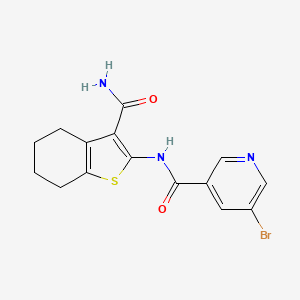
![2-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7738610.png)
